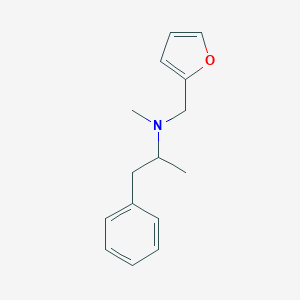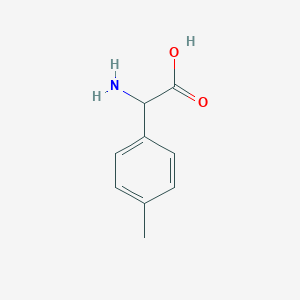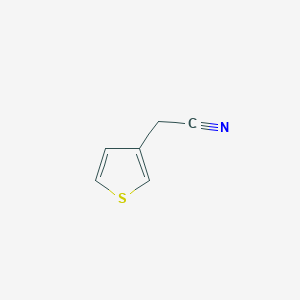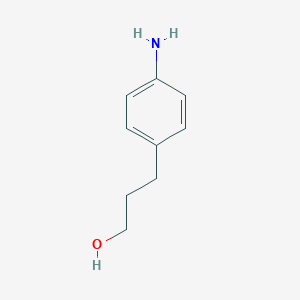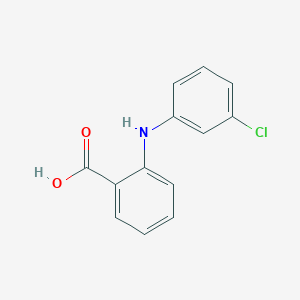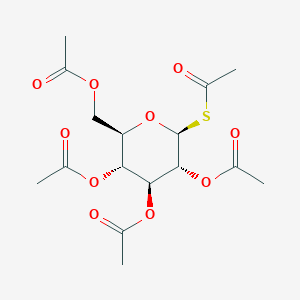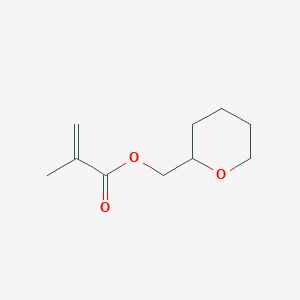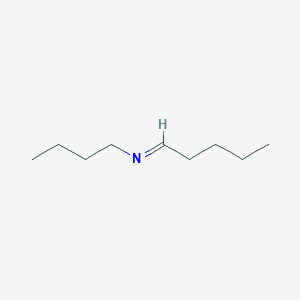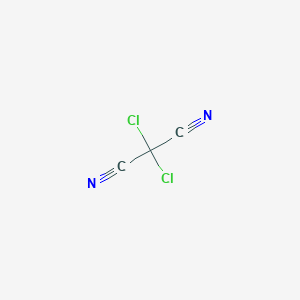
2-Methyl-2,3-diphenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-diphenyloxirane is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-Methyl-2,3-diphenyloxirane is not fully understood. However, it is believed to act as a reactive electrophile, which can undergo nucleophilic addition reactions with various biological molecules. This reaction can lead to the formation of covalent adducts, which can alter the biological activity of the target molecule. The exact mechanism of action of 2-Methyl-2,3-diphenyloxirane is still under investigation, and further studies are needed to fully understand its biological activity.
Biochemical And Physiological Effects
2-Methyl-2,3-diphenyloxirane has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including cytochrome P450 enzymes. It has also been shown to induce DNA damage and oxidative stress in cells. In vivo studies have shown that it can induce liver toxicity and cause DNA damage in various organs.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methyl-2,3-diphenyloxirane in lab experiments include its high reactivity and unique chiral properties. It can be used as a chiral building block for the synthesis of complex molecules, and it can also be used as a ligand for protein binding studies. However, the limitations of using 2-Methyl-2,3-diphenyloxirane include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of 2-Methyl-2,3-diphenyloxirane. One potential area of research is the development of new synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of its biological activity and potential use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2,3-diphenyloxirane and its potential toxicological effects. Overall, the study of 2-Methyl-2,3-diphenyloxirane has the potential to lead to new discoveries and applications in various fields of science.
Synthesis Methods
The synthesis of 2-Methyl-2,3-diphenyloxirane involves the reaction of 2-methyl-2-phenylpropanal with peroxyacetic acid. This reaction results in the formation of an intermediate epoxide, which is then rearranged to produce 2-Methyl-2,3-diphenyloxirane. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
2-Methyl-2,3-diphenyloxirane has been widely used in scientific research due to its unique chemical and physical properties. It has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In biochemistry, it has been studied for its potential use as a ligand for protein binding studies. In pharmacology, it has been studied for its potential use as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
2-methyl-2,3-diphenyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOAJBYHVVDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340988 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-diphenyloxirane | |
CAS RN |
10282-18-5 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

